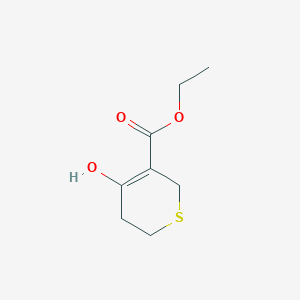
Methyl 6-(3,5-dimethoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(3,5-dimethoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a complex organic compound that belongs to the class of indolizine derivatives This compound is characterized by its unique structure, which includes a tetrahydroindolizine core, a dimethoxyphenylamino group, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(3,5-dimethoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indolizine core, followed by the introduction of the dimethoxyphenylamino group and the carboxylate ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce high-purity this compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(3,5-dimethoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
Methyl 6-(3,5-dimethoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 6-(3,5-dimethoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methyl 6-(3,5-dimethoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate include other indolizine derivatives and compounds with similar functional groups, such as:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3- and 4-positions.
5-Amino-pyrazoles: Versatile synthetic building blocks used in the synthesis of heterocyclic compounds.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for a wide range of chemical modifications, making it a valuable compound for developing new materials and studying biological processes.
Propriétés
Numéro CAS |
612065-21-1 |
|---|---|
Formule moléculaire |
C18H20N2O5 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
methyl 6-(3,5-dimethoxyanilino)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate |
InChI |
InChI=1S/C18H20N2O5/c1-23-12-7-11(8-13(9-12)24-2)19-15-10-14(18(22)25-3)16-5-4-6-20(16)17(15)21/h7-10,19H,4-6H2,1-3H3 |
Clé InChI |
ZOAQDTISYUVFIJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)NC2=CC(=C3CCCN3C2=O)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate](/img/structure/B13111075.png)











![(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid](/img/structure/B13111143.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B13111148.png)
